3-Bromo-2-chloro-4-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-chloro-4-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H7BrClN It is a derivative of quinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-4-methylquinoline typically involves multi-step reactions. One common method is the electrophilic aromatic substitution reaction, where bromine and chlorine atoms are introduced into the quinoline ring. The process may involve:
Nitration: Introduction of a nitro group to the quinoline ring.
Reduction: Conversion of the nitro group to an amine.
Halogenation: Introduction of bromine and chlorine atoms using reagents like bromine and chlorine gas under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-4-methylquinoline can undergo various chemical reactions, including:
Substitution Reactions: Where halogen atoms are replaced by other functional groups.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.
Coupling Reactions: Such as Suzuki-Miyaura coupling, where the compound can form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the quinoline ring.
Scientific Research Applications
3-Bromo-2-chloro-4-methylquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-4-methylquinoline involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-2-chloro-4-methylquinoline
- 4-Bromo-6-chloro-2-methylquinoline
- 6-Bromo-4-chloro-2-methylquinoline
Uniqueness
3-Bromo-2-chloro-4-methylquinoline is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms provides distinct electronic and steric effects, making it a valuable compound for targeted synthesis and research applications.
Properties
Molecular Formula |
C10H7BrClN |
---|---|
Molecular Weight |
256.52 g/mol |
IUPAC Name |
3-bromo-2-chloro-4-methylquinoline |
InChI |
InChI=1S/C10H7BrClN/c1-6-7-4-2-3-5-8(7)13-10(12)9(6)11/h2-5H,1H3 |
InChI Key |
AOUBIWDUJIXTJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.